デスメチルエルロチニブ

概要

説明

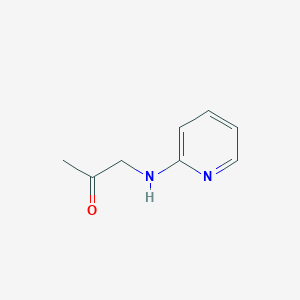

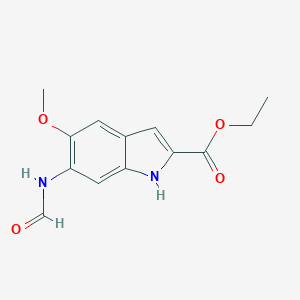

OSI-413 is an O-demethylated metabolite of erlotinib, a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Erlotinib is widely used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer . OSI-413, along with OSI-420, is one of the active metabolites that contribute to the pharmacological effects of erlotinib .

科学的研究の応用

Chemistry: In chemistry, OSI-413 is used as a reference standard for the quantification and analysis of erlotinib and its metabolites in biological samples. It is also used in studies investigating the metabolic pathways of erlotinib .

Biology: In biological research, OSI-413 is studied for its role in the pharmacokinetics and pharmacodynamics of erlotinib. It helps in understanding the distribution, metabolism, and excretion of erlotinib in the body .

Medicine: In medicine, OSI-413 is significant for its contribution to the therapeutic effects of erlotinib. It is studied in clinical trials to evaluate its efficacy and safety in cancer treatment .

Industry: In the pharmaceutical industry, OSI-413 is used in the development and optimization of erlotinib formulations. It is also involved in quality control processes to ensure the consistency and purity of erlotinib products .

作用機序

OSI-413 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition blocks the autophosphorylation of EGFR, thereby disrupting multiple intracellular signaling pathways that promote cellular proliferation, resistance to apoptosis, tumor invasion, and angiogenesis . The molecular targets of OSI-413 include the ATP-binding site of the EGFR tyrosine kinase domain .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Desmethyl Erlotinib interacts with the EGFR tyrosine kinase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving this compound. The EGFR tyrosine kinase is a key enzyme in various cellular processes, and its inhibition by Desmethyl Erlotinib can significantly affect these processes .

Cellular Effects

Desmethyl Erlotinib has significant effects on various types of cells. It influences cell function by inhibiting the EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting this enzyme, Desmethyl Erlotinib can alter these cellular processes.

Molecular Mechanism

The molecular mechanism of Desmethyl Erlotinib involves its binding to the EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes. Desmethyl Erlotinib exerts its effects at the molecular level through this binding interaction with the EGFR tyrosine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Erlotinib can change over time

Dosage Effects in Animal Models

The effects of Desmethyl Erlotinib can vary with different dosages in animal models

Metabolic Pathways

Desmethyl Erlotinib is involved in metabolic pathways that include the EGFR tyrosine kinase . It interacts with this enzyme, affecting its activity and potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Desmethyl Erlotinib is transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of OSI-413 involves the O-demethylation of erlotinib. This reaction can be carried out using human liver microsomes or recombinant enzymes, primarily involving cytochrome P450 enzymes such as CYP3A4 and CYP1A2 . The reaction conditions typically include the use of appropriate cofactors and buffers to maintain the enzymatic activity.

Industrial Production Methods: Industrial production of OSI-413 follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes to catalyze the O-demethylation of erlotinib. The product is then purified using chromatographic techniques to obtain OSI-413 in high purity .

化学反応の分析

Types of Reactions: OSI-413 primarily undergoes phase I metabolic reactions, including oxidation and reduction. The O-demethylation reaction is a key transformation that converts erlotinib to OSI-413 .

Common Reagents and Conditions: The O-demethylation reaction requires the presence of cytochrome P450 enzymes, NADPH as a cofactor, and appropriate buffer systems to maintain the pH and ionic strength .

Major Products Formed: The major product formed from the O-demethylation of erlotinib is OSI-413. Other minor metabolites may include further oxidized or reduced forms of OSI-413 .

類似化合物との比較

Similar Compounds:

- OSI-420: Another O-demethylated metabolite of erlotinib with similar pharmacological properties .

- Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

- Afatinib: An irreversible EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Uniqueness: OSI-413 is unique in its specific role as a metabolite of erlotinib, contributing to its overall pharmacological effects. Unlike gefitinib and afatinib, which are standalone drugs, OSI-413 is formed in vivo from erlotinib and works in conjunction with other metabolites to exert therapeutic effects.

特性

IUPAC Name |

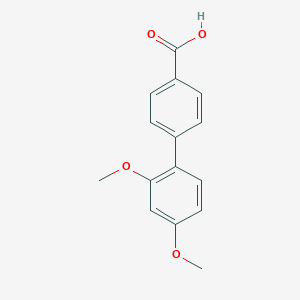

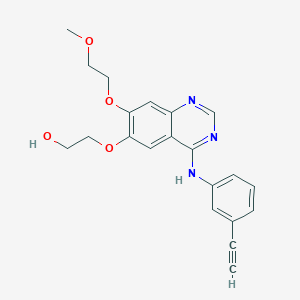

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLKTHNRZJKPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939711 | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183320-29-8, 183321-86-0 | |

| Record name | CP-373413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-373413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?

A1: Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.

Q2: How do researchers measure the concentration of Erlotinib and Desmethyl Erlotinib in biological samples?

A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and Desmethyl Erlotinib in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.

Q3: Are there any known drug interactions with Erlotinib that impact Desmethyl Erlotinib levels?

A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, Desmethyl Erlotinib levels. For example:

- Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and Desmethyl Erlotinib in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].

- CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher Desmethyl Erlotinib levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing Desmethyl Erlotinib exposure [].

Q4: Has the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs been explored in pharmacokinetic studies?

A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)